4-Morpholineacetyl chloride, hydrochloride
Overview
Description
. This compound is known for its reactivity and versatility, making it valuable in synthetic chemistry and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetyl chloride, hydrochloride typically involves the reaction of morpholine with chloroacetyl chloride. The reaction is carried out at low temperatures (5-10°C) in the presence of a base such as triethylamine and a solvent like diethyl ether . The reaction mixture is then stirred for several hours and left at room temperature to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetyl chloride, hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted morpholine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form morpholine and acetic acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield a morpholine derivative with an amide functional group.
Scientific Research Applications
4-Morpholineacetyl chloride, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Morpholineacetyl chloride, hydrochloride involves its reactivity with nucleophiles. The compound acts as an acylating agent, transferring its acetyl group to nucleophilic sites on other molecules. This reactivity is utilized in various synthetic processes to modify and create new compounds .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar reactivity but lacking the acetyl chloride functional group.
Chloroacetyl chloride: Shares the chloroacetyl functional group but lacks the morpholine ring.
Acetyl chloride: Similar acylating agent but without the morpholine structure.
Uniqueness
4-Morpholineacetyl chloride, hydrochloride is unique due to the combination of the morpholine ring and the acetyl chloride functional group. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-morpholin-4-ylacetyl chloride;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2.ClH/c7-6(9)5-8-1-3-10-4-2-8;/h1-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBFGCGTYHYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620380 | |
Record name | (Morpholin-4-yl)acetyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167982-24-3 | |
Record name | (Morpholin-4-yl)acetyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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